REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:15][CH2:16]O>>[CH2:15]([O:8][C:7]([C:5]1[S:6][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:9])[CH3:16]
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Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 72 h
|
Duration
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72 h
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Type
|
CONCENTRATION
|
Details
|
The solution is partially concentrated
|
Type
|
ADDITION
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Details
|
poured into water (500 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with aq Na2CO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |